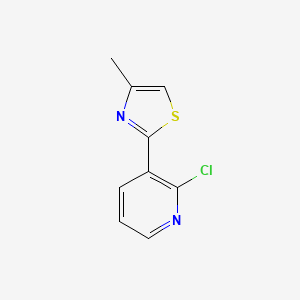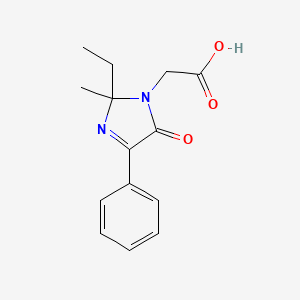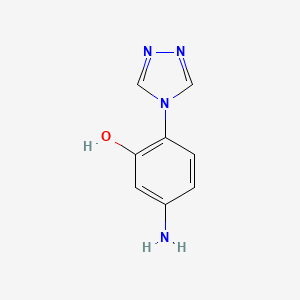
1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-((2-Cyclobutylthiazol-4-yl)méthyl)-3-méthylthiourée est un composé synthétique appartenant à la classe des dérivés thiazoliques. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans leur structure cyclique. Ce composé particulier est caractérisé par la présence d'un groupe cyclobutyle lié au cycle thiazole et d'un groupement thiourée.
Méthodes De Préparation
La synthèse de la 1-((2-Cyclobutylthiazol-4-yl)méthyl)-3-méthylthiourée implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle thiazole : Le cycle thiazole peut être synthétisé en faisant réagir des α-halocétone avec de la thiourée en milieu basique.
Introduction du groupe cyclobutyle : Le groupe cyclobutyle peut être introduit via une réaction de Grignard, où le bromure de cyclobutylmagnésium réagit avec l'intermédiaire thiazole.
Fixation du groupement méthylthiourée : L'étape finale implique la réaction de l'intermédiaire thiazole-cyclobutyle avec l'isothiocyanate de méthyle pour former le composé souhaité.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, ainsi que l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité de la réaction.
Analyse Des Réactions Chimiques
La 1-((2-Cyclobutylthiazol-4-yl)méthyl)-3-méthylthiourée peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium, conduisant à la formation d'amines correspondantes.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle thiazole, où les nucléophiles tels que les amines ou les thiols remplacent les substituants existants.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l'éthanol), les catalyseurs (par exemple, le palladium sur carbone) et des conditions spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Chimie : Le composé sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans le développement de nouvelles méthodologies synthétiques.
Biologie : Il s'est avéré prometteur en tant que molécule biologiquement active avec des propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Des recherches sont en cours pour étudier son potentiel comme agent thérapeutique pour traiter diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Le composé peut être utilisé comme intermédiaire dans la production de produits pharmaceutiques, de produits agrochimiques et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action de la 1-((2-Cyclobutylthiazol-4-yl)méthyl)-3-méthylthiourée implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, conduisant à des effets antimicrobiens. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude et peuvent varier en fonction de l'application spécifique.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-((2-Cyclobutylthiazol-4-yl)methyl)-3-methylthiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
La 1-((2-Cyclobutylthiazol-4-yl)méthyl)-3-méthylthiourée peut être comparée à d'autres dérivés thiazoliques pour mettre en évidence son caractère unique. Des composés similaires comprennent :
Méthanol de 2-cyclobutyl-4-thiazole : Ce composé partage le noyau cyclobutyl-thiazole, mais il manque du groupement thiourée.
2-Cyclobutyl-N-[(2-éthyl-1,3-thiazol-4-yl)méthyl]éthanesulfonamide : Ce composé a une structure thiazolique similaire, mais il présente un groupe éthanesulfonamide au lieu d'un groupe thiourée.
Le caractère unique de la 1-((2-Cyclobutylthiazol-4-yl)méthyl)-3-méthylthiourée réside dans sa combinaison spécifique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C10H15N3S2 |
|---|---|
Poids moléculaire |
241.4 g/mol |
Nom IUPAC |
1-[(2-cyclobutyl-1,3-thiazol-4-yl)methyl]-3-methylthiourea |
InChI |
InChI=1S/C10H15N3S2/c1-11-10(14)12-5-8-6-15-9(13-8)7-3-2-4-7/h6-7H,2-5H2,1H3,(H2,11,12,14) |
Clé InChI |
NCFLJKCBMHWYEM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NCC1=CSC(=N1)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)
![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)



![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)

![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)






